molecular formula C7H4F3N3O B2522471 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2287281-81-4

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B2522471
CAS No.: 2287281-81-4
M. Wt: 203.124
InChI Key: DDPCQIMEEWQLFI-UHFFFAOYSA-N
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Description

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with formyl, methyl, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-carboxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile.

    Reduction: 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with a chlorine substituent.

    4-formyl-3-(trifluoromethyl)-1-methyl-1H-pyrazole: Lacks the carbonitrile group.

Uniqueness

4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-formyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c1-13-5(2-11)4(3-14)6(12-13)7(8,9)10/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCQIMEEWQLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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